molecular formula C25H26O4 B11126314 6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11126314
M. Wt: 390.5 g/mol
InChI Key: SPXOJKPVFGXLFI-UHFFFAOYSA-N
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Description

6-Hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted coumarin and performing a series of alkylation and cyclization reactions can yield the desired furochromene structure. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology and Medicine

This compound exhibits various biological activities, making it a candidate for drug development. It has shown potential in anti-inflammatory, antioxidant, and anticancer research. Studies have indicated that it can interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity may be attributed to the inhibition of specific enzymes involved in the inflammatory response. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

6-hexyl-3-(3-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H26O4/c1-4-5-6-7-11-19-16(2)20-13-21-22(17-9-8-10-18(12-17)27-3)15-28-23(21)14-24(20)29-25(19)26/h8-10,12-15H,4-7,11H2,1-3H3

InChI Key

SPXOJKPVFGXLFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC(=CC=C4)OC)C

Origin of Product

United States

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